molecular formula C19H20N4 B14932866 4-(4-Benzylpiperazin-1-yl)quinazoline

4-(4-Benzylpiperazin-1-yl)quinazoline

Cat. No.: B14932866
M. Wt: 304.4 g/mol
InChI Key: GWKUFDSPVUIGEP-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperazin-1-yl)quinazoline is a compound that belongs to the quinazoline family, which is known for its significant biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperazin-1-yl)quinazoline typically involves the reaction of quinazoline derivatives with benzylpiperazine. One common method is the reductive amination of quinazoline with benzylpiperazine using sodium cyanoborohydride in methanol . The reaction conditions often include refluxing the mixture to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperazin-1-yl)quinazoline can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline derivatives with reduced functional groups.

Scientific Research Applications

4-(4-Benzylpiperazin-1-yl)quinazoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Benzylpiperazin-1-yl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Benzylpiperazin-1-yl)quinazoline is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its benzylpiperazine moiety enhances its binding affinity and specificity, making it a valuable compound for drug development and other scientific research applications .

Properties

Molecular Formula

C19H20N4

Molecular Weight

304.4 g/mol

IUPAC Name

4-(4-benzylpiperazin-1-yl)quinazoline

InChI

InChI=1S/C19H20N4/c1-2-6-16(7-3-1)14-22-10-12-23(13-11-22)19-17-8-4-5-9-18(17)20-15-21-19/h1-9,15H,10-14H2

InChI Key

GWKUFDSPVUIGEP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=CC=CC=C43

Origin of Product

United States

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